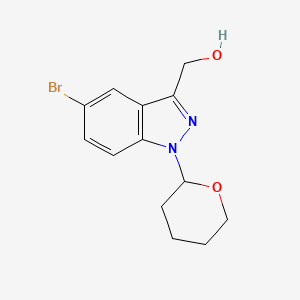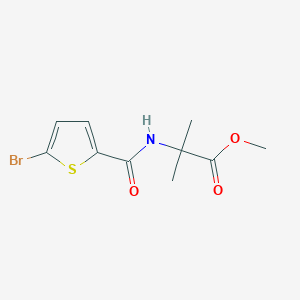
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C9H13BrNOP and a molecular weight of 262.09 g/mol . It is characterized by the presence of a bromine atom, a methylamino group, and a dimethylphosphine oxide group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide typically involves the following steps:
Amination: The addition of a methylamino group to the brominated phenyl ring.
Phosphorylation: The attachment of a dimethylphosphine oxide group to the aminated phenyl ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution can result in derivatives with different functional groups.
Scientific Research Applications
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-(methylamino)phenyl)dimethylphosphine oxide
- (4-Fluoro-2-(methylamino)phenyl)dimethylphosphine oxide
- (4-Iodo-2-(methylamino)phenyl)dimethylphosphine oxide
Uniqueness
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated analogs
Properties
Molecular Formula |
C9H13BrNOP |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
5-bromo-2-dimethylphosphoryl-N-methylaniline |
InChI |
InChI=1S/C9H13BrNOP/c1-11-8-6-7(10)4-5-9(8)13(2,3)12/h4-6,11H,1-3H3 |
InChI Key |
MWFAFTWMBWZJDC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)P(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol](/img/structure/B13921488.png)
![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)
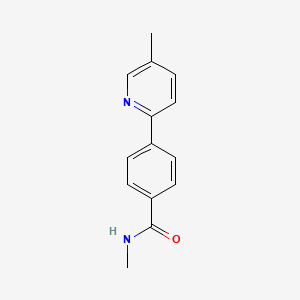
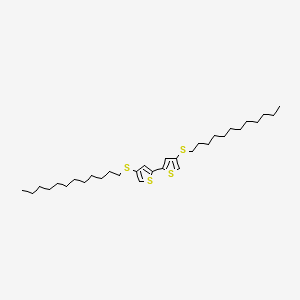
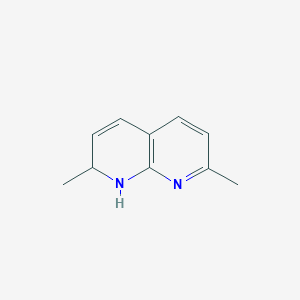
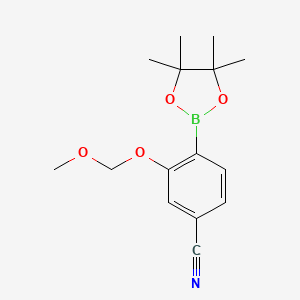
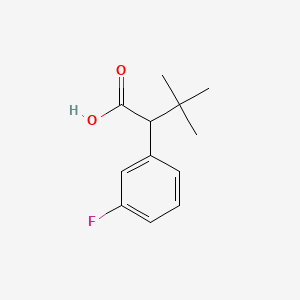
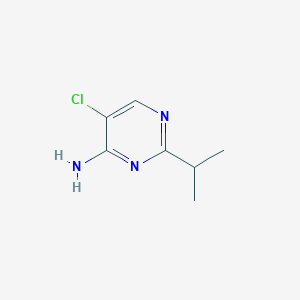
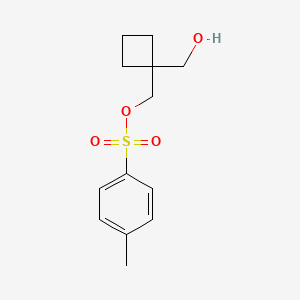
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)

